REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:21][C:22]#[N:23].[Cl:1][CH:2]([CH2:3][O:4][CH2:5][CH:6]([Cl:8])[Cl:9])[Cl:7].[K+:19].[K+:20].[N:10]#[C:11][CH2:12][C:13]#[N:14]>>[CH2:2]1[CH2:3][O:4][CH2:5][CH2:6][C:12]1([C:11]#[N:10])[C:13]#[N:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)COCC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC#N
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Name
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Type
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product
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Smiles
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N#CC1(C#N)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |